REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH:4](I)[CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.OO.CCCCCC.C(OCC)(=O)C>CS(C)=O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].S([O-])([O-])(=O)=O.[Fe+2].O>[CH3:1][O:2][C:3]([CH:4]1[C:11]2=[CH:10][CH:9]=[C:8]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:19])[N:7]2[CH2:6][CH2:5]1)=[O:21] |f:5.6.7.8.9.10.11.12.13,14.15|
|
Name
|
Iron (II) sulfate heptahydrate
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCN1C(=CC=C1)C(C1=CC=CC=C1)=O)I)=O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
peroxide
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron sulfate
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
peroxide
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 35° C. by application of an external water bath
|
Type
|
WAIT
|
Details
|
After 45 minutes
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
After 20 minutes more
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (50 mL)
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted twice more with ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed twice with water (50 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with brine (25 mL), dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |